![molecular formula C17H23F2N3O2 B5299261 N~4~-(2,4-difluorophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide](/img/structure/B5299261.png)
N~4~-(2,4-difluorophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide
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Overview
Description
N~4~-(2,4-difluorophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a 2,4-difluorophenyl group and diethylcarboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,4-difluorophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 2,4-Difluorophenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 2,4-difluorophenyl group. This can be achieved using a nucleophilic aromatic substitution reaction.
Attachment of Diethylcarboxamide Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of specific catalysts, solvents, and reaction conditions tailored to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N~4~-(2,4-difluorophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups onto the aromatic ring.
Scientific Research Applications
N~4~-(2,4-difluorophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Research: The compound may be used as a tool to study biological processes and interactions at the molecular level.
Industrial Applications: It can be utilized in the synthesis of other complex organic molecules or as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N4-(2,4-difluorophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Difluorophenyl)-2-fluorobenzamide: This compound shares the 2,4-difluorophenyl group but differs in the rest of its structure.
N-(2,4-Difluorophenyl)-4-methoxybenzamide: Another compound with a similar aromatic substitution pattern but different functional groups.
Uniqueness
N~4~-(2,4-difluorophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is unique due to the combination of its piperidine ring and diethylcarboxamide groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
This detailed article provides a comprehensive overview of N4-(2,4-difluorophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-N-(2,4-difluorophenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F2N3O2/c1-3-21(4-2)17(24)22-9-7-12(8-10-22)16(23)20-15-6-5-13(18)11-14(15)19/h5-6,11-12H,3-4,7-10H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKWJVHFSXIIGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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